molecular formula C7H6N2O3 B1217699 4-Hydroxy-3-nitrosobenzamide CAS No. 162152-90-1

4-Hydroxy-3-nitrosobenzamide

货号: B1217699
CAS 编号: 162152-90-1
分子量: 166.13 g/mol
InChI 键: GUWUNALKOAAXJC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-Hydroxy-3-nitrosobenzamide is an organic compound belonging to the class of benzamides, which feature a carboxamido substituent attached to a benzene ring . With a molecular formula of C7H6N2O3 and an average mass of 166.1360 Da, this compound is characterized by the presence of both a hydroxy and a nitroso functional group on the aromatic ring . It is identified as an extremely weak basic compound, making it essentially neutral under physiological conditions . A key point of interest for researchers is that this compound is a identified natural product, having been isolated from the bacterium Streptomyces murayamaensis . This natural origin positions it as a molecule of significance in microbiological and natural product chemistry studies. Its structural features place it within a broader family of benzamides, which are often investigated for their biological activities and potential as pharmacophores. This product is intended for research and analysis purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

属性

CAS 编号

162152-90-1

分子式

C7H6N2O3

分子量

166.13 g/mol

IUPAC 名称

4-hydroxy-3-nitrosobenzamide

InChI

InChI=1S/C7H6N2O3/c8-7(11)4-1-2-6(10)5(3-4)9-12/h1-3,10H,(H2,8,11)

InChI 键

GUWUNALKOAAXJC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)N)N=O)O

规范 SMILES

C1=CC(=C(C=C1C(=O)N)N=O)O

产品来源

United States

科学研究应用

Biosynthesis and Microbial Applications

4-Hydroxy-3-nitrosobenzamide is produced in the bacterium Streptomyces murayamaensis through a specific biosynthetic pathway involving several enzymes. The terminal step of its biosynthesis is catalyzed by the enzyme NspF, which acts as a monooxygenase to convert 3-amino-4-hydroxybenzamide into this compound .

Case Study: Streptomyces murayamaensis

  • Organism : Streptomyces murayamaensis
  • Biosynthetic Gene Cluster : The gene cluster responsible for the production of this compound has been identified, revealing insights into its metabolic pathways.
  • Environmental Conditions : The production of this compound is influenced by the availability of iron, which can lead to the formation of different bioactive molecules under varying conditions .

Pharmaceutical Applications

The compound has been studied for its potential pharmaceutical applications, particularly as an antibiotic. Research indicates that it may be involved in the synthesis of bagremycins, a class of antibiotics with significant antibacterial properties .

Potential Therapeutic Effects

  • Antibiotic Activity : Bagremycins derived from this compound have shown effectiveness against various bacterial strains.
  • Iron Chelation : Compounds like ferroverdins, synthesized alongside this compound, exhibit anticholesterol activity and may help reduce atherosclerosis risk by inhibiting cholesterylester transfer protein (CETP) .

Environmental Applications

The degradation pathways involving nitroaromatic compounds like this compound are crucial for bioremediation efforts. Certain bacteria can utilize these compounds as carbon and nitrogen sources, thus playing a role in detoxifying contaminated environments.

Microbial Degradation Studies

  • Bacterial Strains : Various strains of Pseudomonas and Comamonas have been identified that can metabolize nitroaromatic compounds, aiding in bioremediation processes.
  • Degradation Pathways : Understanding the biochemical pathways allows for the development of microbial strains optimized for degrading pollutants containing nitro groups .

Data Table: Summary of Applications

Application AreaDetailsKey Organisms
BiosynthesisProduction via NspF enzyme in Streptomyces murayamaensisStreptomyces murayamaensis
PharmaceuticalPotential antibiotic properties; synthesis of bagremycinsStreptomyces species
Environmental ScienceBiodegradation of nitroaromatic compounds; bioremediation potentialPseudomonas, Comamonas

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Ferroverdin A
  • Structure : Ferroverdin A contains a nitroso group and acts as an iron-chelating pigment.
  • Biosynthesis : Produced by the fev gene cluster, which shares evolutionary and functional similarities with the nsp cluster. The enzyme FevF (orthologous to NspF) mediates nitroso group formation .
  • Function : Serves as an iron chelator and exhibits weak antibiotic activity .
2.1.2 Bagremycins
  • Structure: Amino-aromatic antibiotics with a nitroso variant (bagremycin A) capable of iron chelation.
  • Biosynthesis: Synthesized via the bag gene cluster, which overlaps with the fev cluster. The amino-to-nitroso conversion in bagremycins mirrors the NspF-mediated nitrosation in 4,3-HNBAm .
  • Function : Antibacterial activity against Gram-positive and Gram-negative pathogens .
2.1.3 Grixazones
  • Structure: Nitroso-containing metabolites with a quinone imine core.
  • Biosynthesis: Produced via the gri cluster, where GriF (a tyrosinase-like monooxygenase) oxidizes o-aminophenol to o-quinone imine .
  • Function : Role in bacterial oxidative stress resistance .

Enzymatic and Genetic Comparisons

Compound Key Biosynthetic Enzyme Gene Cluster Substrate Specificity/Function Bioactivity
4-Hydroxy-3-nitrosobenzamide NspN (Gn-AT), NspF (Cu monooxygenase) nsp Broad substrate specificity for benzoic acid derivatives Antimicrobial, antitumor
Ferroverdin A FevF (Cu monooxygenase) fev Requires 3,4-AHBA derivatives Iron chelation, weak antibiotic
Grixazone A GriF (Cu monooxygenase) gri Oxidizes o-aminophenol Oxidative stress resistance
Bagremycin A BagF (Cu monooxygenase) bag Converts amino to nitroso group Antibacterial
  • Substrate Specificity: NspN shows the highest activity toward its natural substrate (3,4-AHBA) but can also amidate phenylpropanoids like p-coumaric acid . In contrast, GriF and FevF are specialized for aromatic amine oxidation .
  • Copper Dependency : All nitroso-forming enzymes (NspF, FevF, GriF) require copper ions for catalysis, facilitated by chaperones like NspE and GriE .

准备方法

Enzymatic Amidation via NspN

The primary biosynthetic route to 4-hydroxy-3-nitrosobenzamide occurs in Streptomyces murayamaensis, where the enzyme NspN (a Gn-AT) catalyzes the amidation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) to form 3-amino-4-hydroxybenzamide. This reaction utilizes glutamine as a nitrogen donor, transferring its amido group to the carboxylate moiety of 3,4-AHBA. NspN exhibits broad substrate specificity, accommodating derivatives such as p-coumaric acid and cinnamic acid, but achieves maximal activity with its natural substrate (3,4-AHBA).

Aromatic C-Nitrosation by NspF

Following amidation, the intermediate 3-amino-4-hydroxybenzamide undergoes nitrosation via the flavin-dependent monooxygenase NspF. This enzyme introduces a nitroso group at the C3 position, forming this compound. NspF operates through a two-electron oxidation mechanism, requiring molecular oxygen and reduced flavin adenine dinucleotide (FADH₂) to generate a reactive flavin hydroperoxide intermediate. The reaction proceeds via hydroxylamine and nitroso intermediates, with strict regioselectivity ensuring precise nitroso group placement.

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeFunctionSubstrateCofactors
NspNAmidation of 3,4-AHBA3,4-AHBA, benzoic acid derivativesGlutamine, ATP
NspFC-Nitrosation3-Amino-4-hydroxybenzamideFADH₂, O₂

Chemical Synthesis Strategies

Nitration of 4-Hydroxybenzoic Acid

A patented method involves the nitration of 4-hydroxybenzoic acid using concentrated nitric acid (62%) in an alkaline aqueous solution. The process proceeds as follows:

  • Alkaline Dissolution : 4-Hydroxybenzoic acid is dissolved in aqueous potassium hydroxide.

  • Nitration : Concentrated HNO₃ is added dropwise at 20–40°C, forming a suspension of 4-hydroxy-3-nitrobenzoic acid.

  • Catalysis : Sodium nitrite (0.5–1.0 mol%) accelerates the reaction, achieving yields >75%.

  • Reduction to Nitroso : The nitro intermediate is reduced to the nitroso derivative using hydrogen gas or sodium dithionite, though this step is less documented in literature.

Challenges in Chemical Synthesis

Chemical routes face limitations in regioselectivity, often producing mixtures of nitro and nitroso isomers. Additionally, the nitroso group’s instability under acidic or oxidative conditions complicates isolation. By contrast, biosynthetic methods inherently avoid these issues through enzyme-mediated precision.

Genetic and Metabolic Engineering Insights

Gene Cluster Analysis

The biosynthesis of this compound is governed by a conserved gene cluster in Streptomyces, including nspN (amidotransferase) and nspF (nitrososynthase). Homologs of these genes, such as fevH and fevI in Streptomyces cremeus, share 75–90% sequence identity, suggesting evolutionary conservation of this pathway.

Substrate Engineering for Analog Production

NspN’s promiscuity enables the synthesis of benzamide analogs. For example, substituting 3,4-AHBA with caffeic acid yields 4-hydroxy-3-nitrosocinnamamide, a structurally related compound with uncharacterized bioactivity. Such flexibility positions NspN as a tool for combinatorial biosynthesis of nitroso-containing therapeutics.

Comparative Analysis of Methods

Table 2: Chemical vs. Biosynthetic Synthesis

ParameterChemical SynthesisBiosynthesis
Yield70–80%>90%
RegioselectivityModerateHigh
Substrate ScopeLimited to nitro precursorsBroad (benzoic acid derivatives)
Environmental ImpactHigh (acid waste)Low (aqueous, enzymatic)

常见问题

Basic Research Question

  • HPLC-MS/MS : Quantify intermediates like 3,4-AHBA with C18 reverse-phase columns and electrospray ionization .
  • EPR Spectroscopy : Detect Cu²O² intermediates in NspF catalysis .
  • X-ray Crystallography : Resolve enzyme-substrate complexes to guide mutagenesis .

How to address contradictions in enzyme activity data for CBC family members like NspF?

Advanced Research Question
Discrepancies between NspF’s hydroxyanilinase activity and tyrosinase’s monophenolase activity arise from divergent transition-state geometries . Use density functional theory (DFT) to model transition states and validate with kinetic isotope effects (KIEs).

What computational tools aid in linking biosynthetic gene clusters to this compound production?

Advanced Research Question
AntiSMASH and BLASTP identify homologous clusters using nspF or griE sequences . Pair with RNA-seq to correlate gene expression with metabolite production during late growth stages, as seen in S. noursei .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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